(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound is a synthetic organic molecule featuring a thiazole core substituted with a 4-chlorobenzyl group at the 5-position and an (E)-configured enamide linked to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2OS/c21-16-7-4-14(5-8-16)11-17-12-25-19(28-17)26-18(27)9-6-13-2-1-3-15(10-13)20(22,23)24/h1-10,12H,11H2,(H,25,26,27)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVTVZGKHMGTLM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole ring.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the thiazole derivative and an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Types
The compound can participate in various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Particularly at the chlorobenzyl group.
Chemistry
In synthetic organic chemistry, (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide serves as a valuable building block for the creation of more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and pathways.
Biology
Biologically, this compound is under investigation for its potential bioactive properties. Studies suggest it may exhibit:
- Antimicrobial Activity : Potential against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate it may inhibit cancer cell proliferation.
Medicine
In the medical field, the compound is being explored for therapeutic applications, particularly in conditions involving oxidative stress or inflammation. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting specific diseases.
Industry
Industrially, this compound is utilized in developing advanced materials with tailored chemical properties. Its unique combination of functional groups allows for applications in electronics and coatings.
Similar Compounds
This compound shares structural similarities with other thiazole derivatives and trifluoromethyl-substituted compounds. For example:
| Compound Name | Structural Features | Applications |
|---|---|---|
| Triazole Compounds | Known for corrosion inhibition | Industrial applications |
| Benzotriazole Derivatives | Used as UV absorbers | Cosmetics and materials |
Uniqueness
The distinct combination of functional groups in this compound imparts unique chemical reactivity and potential biological activity, making it a valuable subject for further research.
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against resistant bacterial strains.
- Cancer Research : Preliminary data suggest that thiazole-based compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.
- Material Science Applications : The compound's ability to form stable complexes has led to its use in developing advanced coatings that are resistant to environmental degradation.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species that can lead to cell death in certain contexts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Their Impact on Activity
The following table summarizes key analogs and their distinguishing features:
Key Observations
Thiazole vs. Thiadiazole Cores
- The thiazole ring in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, favoring interactions with hydrophobic pockets in enzymes or receptors. In contrast, thiadiazole-based analogs (e.g., ) exhibit greater rigidity and stability due to the sulfonyl group but may face reduced cellular permeability .
Substituent Effects
- 4-Chlorobenzyl Group : Enhances binding affinity to targets like kinase enzymes through hydrophobic and halogen-bonding interactions. Replacing chlorine with fluorine (e.g., ) reduces steric bulk but may lower potency .
- This feature correlates with the high antitubercular activity observed in structurally related N-arylcinnamamides (e.g., MIC: 1 µM against Mycobacterium tuberculosis) .
- Methoxy vs. Trifluoromethyl : Methoxy-substituted analogs () show improved solubility but reduced target affinity compared to the trifluoromethyl variant due to diminished electron-withdrawing effects .
Uniqueness of the Target Compound
The synergistic combination of 4-chlorobenzyl (hydrophobic anchor), thiazole core (heterocyclic scaffold), and 3-trifluoromethylphenyl (electron-deficient aromatic system) distinguishes it from analogs. This triad likely enhances:
- Target Selectivity : Specific interactions with kinases or proteases via halogen bonding.
- Metabolic Stability : Resistance to oxidative degradation due to the CF₃ group.
- Lipophilicity : Optimal logP for membrane penetration, as inferred from methylbenzyl analogs in .
Biological Activity
(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and associated research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorobenzyl group, and a trifluoromethylphenyl moiety. These structural components contribute to its biological activity by enhancing its interaction with various biological targets.
Structural Features
| Component | Description |
|---|---|
| Thiazole Ring | Provides heterocyclic stability and reactivity |
| Chlorobenzyl Group | Enhances lipophilicity and potential receptor binding |
| Trifluoromethyl Group | Increases electron-withdrawing properties, affecting reactivity |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to altered metabolic processes.
- Receptor Modulation : It can interact with cell surface receptors, modifying cellular signaling pathways.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may induce cell death in certain contexts, particularly in cancer cells .
Anticancer Activity
Research indicates that compounds with similar thiazole structures exhibit significant anticancer properties. For instance:
- A study demonstrated that thiazole derivatives displayed potent cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A), with IC50 values in the submicromolar range .
Structure-Activity Relationships (SAR)
The presence of specific substituents on the aromatic rings and the thiazole moiety plays a crucial role in modulating the compound's biological activity. For example:
- The introduction of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and binding affinity to biological targets.
Case Studies
- Anticonvulsant Activity : A related thiazole compound demonstrated an ED50 of 18.4 mg/kg against seizures in animal models, indicating potential for neurological applications .
- Cytotoxicity Studies : Compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines, with IC50 values less than those of established chemotherapeutics like doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
